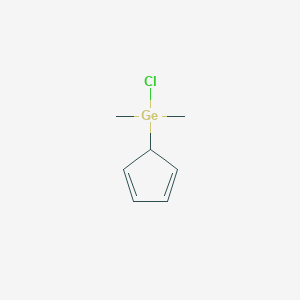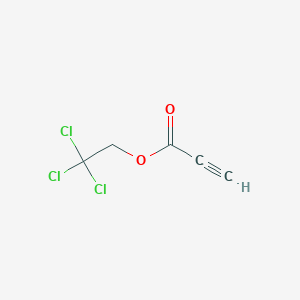![molecular formula C24H20N4O4 B14585047 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione CAS No. 61600-41-7](/img/structure/B14585047.png)
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two methoxyphenyl hydrazinylidene groups attached to a naphthalene-2,3-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione typically involves the condensation of 2-methoxyphenylhydrazine with naphthalene-2,3-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s hydrazinylidene groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the modulation of signaling pathways. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties, protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-(4-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione: Similar structure but with methoxy groups in different positions.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Different core structure but similar methoxyphenyl groups.
N-(Aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives: Different core structure but similar hydrazinylidene groups.
Uniqueness
1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. Its distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61600-41-7 |
|---|---|
Formule moléculaire |
C24H20N4O4 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
1,4-bis[(2-methoxyphenyl)hydrazinylidene]naphthalene-2,3-dione |
InChI |
InChI=1S/C24H20N4O4/c1-31-19-13-7-5-11-17(19)25-27-21-15-9-3-4-10-16(15)22(24(30)23(21)29)28-26-18-12-6-8-14-20(18)32-2/h3-14,25-26H,1-2H3 |
Clé InChI |
XHUFRIYOJPRPFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NN=C2C3=CC=CC=C3C(=NNC4=CC=CC=C4OC)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)

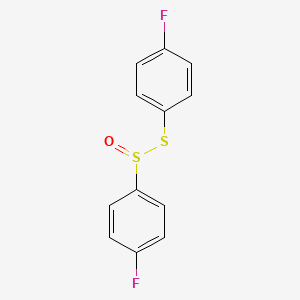
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
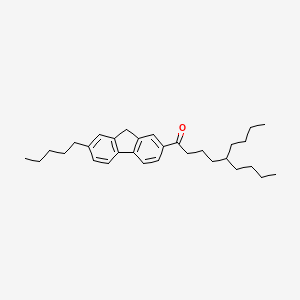
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
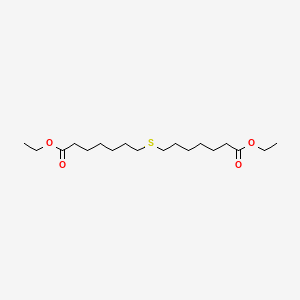
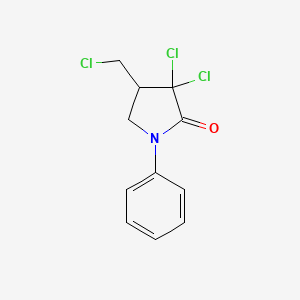
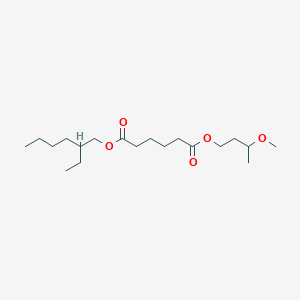
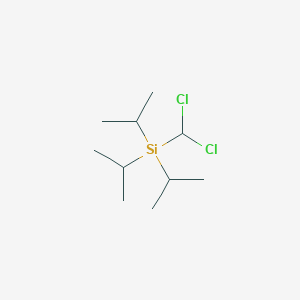
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
